Phosphomycin calcium salt
CAS No.:
Cat. No.: VC16163020
Molecular Formula: C3H7CaO4P
Molecular Weight: 178.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H7CaO4P |
|---|---|
| Molecular Weight | 178.14 g/mol |
| Standard InChI | InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6); |
| Standard InChI Key | XXIDJCLHAMGLRU-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(O1)P(=O)(O)O.[Ca] |
Introduction
Chemical Composition and Structural Characteristics
Fosfomycin calcium salt (chemical formula: ) is a phosphonic acid derivative with a molecular weight of 176.1 g/mol . Its structure includes a phosphoenolpyruvate analog backbone, characterized by a phosphonic group and an epoxide ring . The calcium salt form enhances stability and oral bioavailability compared to other formulations, such as the disodium salt for intravenous use .
The compound’s stereochemistry is defined by the (2R,3S)-configuration of its epoxide ring, which is critical for its antibacterial activity . Crystallographic studies reveal that the calcium ion coordinates with oxygen atoms from the phosphonic acid group and water molecules, forming a monohydrate complex . This structural arrangement contributes to its solubility profile, with a water solubility of 46.9 mg/mL .
Table 1: Key Chemical Properties of Fosfomycin Calcium Salt
| Property | Value | Source |
|---|---|---|
| CAS Number | 26016-98-8 / 26469-67-0 | |
| Molecular Formula | ||
| Molecular Weight | 176.1 g/mol | |
| Solubility (Water) | 46.9 mg/mL | |
| logP (Partition Coefficient) | -0.74 |
Pharmacological Mechanisms and Antibacterial Spectrum
Fosfomycin calcium salt exerts bactericidal effects by irreversibly inhibiting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme essential for peptidoglycan synthesis in bacterial cell walls . This unique mechanism minimizes cross-resistance with other antibiotics, making it valuable against multidrug-resistant pathogens.
Spectrum of Activity
The compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including:
-
Gram-positive: Methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus (VRE) .
-
Gram-negative: Pseudomonas aeruginosa (MIC: 6.25 µg/mL), Salmonella spp. (MIC: 1.56 µg/mL), and Escherichia coli .
Its efficacy against multidrug-resistant strains is attributed to its ability to penetrate biofilms and disrupt cell wall synthesis at an early stage .
Pharmacokinetic Profile in Human Subjects
Recent pharmacokinetic studies have elucidated the absorption and distribution dynamics of fosfomycin calcium salt. A 2024 population pharmacokinetic study involving 24 healthy women revealed a two-compartment model best describes its plasma concentration-time profile . Key findings include:
-
Bioavailability: 20%–30%, lower than the trometamol salt (37%–44%) .
-
Clearance (CL/F): 23.7 L/h, correlated with creatinine clearance () .
-
Volume of Distribution (): 144.94 L, influenced by body weight .
Table 2: Pharmacokinetic Parameters of Fosfomycin Calcium Salt
| Parameter | Value (Mean ± SD) | Covariates |
|---|---|---|
| Absorption Rate () | 0.54 ± 0.12 h | None |
| Central Volume () | 35.2 ± 4.8 L | Body weight |
| Peripheral Volume () | 109.7 ± 18.3 L | None |
| Elimination Half-life () | 5.1 ± 0.9 h |
The study underscored the necessity for weight-adjusted dosing, particularly in patients with renal impairment or extreme body weights .
Clinical Applications and Therapeutic Guidelines
Approved Indications
Fosfomycin calcium salt is FDA-approved for uncomplicated UTIs in women, administered as a 3 g oral dose . European guidelines also endorse its use for cystitis, emphasizing its safety profile and minimal drug interactions .
Off-Label and Investigational Uses
Emerging evidence supports its off-label use in:
-
Respiratory Infections: Synergistic effects with β-lactams against Streptococcus pneumoniae .
-
Bone and Joint Infections: Efficacy in MRSA osteomyelitis due to bone tissue penetration .
Recent Research and Future Directions
A landmark 2024 study highlighted the need for optimized dosing regimens, particularly in populations with variable creatinine clearance . Researchers advocated for:
-
Dose Adjustment: 500 mg every 8 h for patients with < 50 mL/min.
-
Formulation Improvements: Enhanced bioavailability via nanoparticle encapsulation .
Ongoing clinical trials are evaluating fosfomycin calcium salt in combination therapies for carbapenem-resistant infections, with preliminary results showing a 78% clinical cure rate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume